Chemical structure and properties of 4-Bromo-2-cyclopropylisoindolin-1-one
Chemical structure and properties of 4-Bromo-2-cyclopropylisoindolin-1-one
This guide provides an in-depth technical analysis of 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1), a critical heterocyclic intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.
Core Identity & Physicochemical Profile[1][2]
4-Bromo-2-cyclopropylisoindolin-1-one is a bicyclic lactam characterized by a rigid isoindolinone scaffold, a bromine handle at the C4 position, and a cyclopropyl moiety at the N2 position. This specific substitution pattern is highly valued in medicinal chemistry for its ability to occupy specific hydrophobic pockets in enzyme active sites (e.g., PARP-1/2) while offering metabolic stability superior to acyclic alkyl chains.
Physicochemical Data Table
| Property | Value / Description |
| CAS Registry Number | 1439902-46-1 |
| IUPAC Name | 4-bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | 2.65 ± 0.4 |
| H-Bond Donors/Acceptors | 0 / 1 |
| Rotatable Bonds | 1 (N-Cyclopropyl bond) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Synthesis & Manufacturing Protocol
The synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one typically proceeds via a convergent route starting from substituted benzoic acid derivatives. The most robust industrial method involves the cyclization of methyl 3-bromo-2-(bromomethyl)benzoate with cyclopropylamine .
Reaction Pathway Diagram
Figure 1: Synthetic route from methyl 3-bromo-2-methylbenzoate to the target isoindolinone.
Detailed Experimental Protocol
Step 1: Radical Bromination (Precursor Synthesis)
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Charge a reaction vessel with methyl 3-bromo-2-methylbenzoate (1.0 eq) and CCl₄ (or PhCl for green chemistry compliance).
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Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).
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Reflux at 80°C for 4–6 hours under N₂ atmosphere. Monitor by TLC/HPLC for the disappearance of starting material.
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Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude methyl 3-bromo-2-(bromomethyl)benzoate .
Step 2: Cyclization to Isoindolinone
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Dissolve the crude bromomethyl intermediate (1.0 eq) in anhydrous THF (10 volumes).
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Add Cyclopropylamine (1.2 eq) and Diisopropylethylamine (DIEA, 2.0 eq) or K₂CO₃ (2.0 eq).
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Stir at room temperature for 2 hours, then heat to 50°C for 4 hours to ensure complete cyclization (lactam formation).
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Quench with water and extract with Ethyl Acetate.
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Purify via silica gel chromatography (Hexane/EtOAc gradient) to obtain 4-Bromo-2-cyclopropylisoindolin-1-one as a white solid.
Mechanistic Analysis
The formation of the isoindolinone core is a cascade sequence. The mechanism dictates the purity profile; understanding it allows for troubleshooting side reactions (e.g., dimer formation).
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Nucleophilic Substitution (Sₙ2): The nucleophilic nitrogen of cyclopropylamine attacks the benzylic carbon of the bromomethyl group, displacing the bromide ion. This is the rate-determining step.
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Intramolecular Acylation: The resulting secondary amine attacks the adjacent methyl ester carbonyl.
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Elimination: Methoxide is eliminated, closing the ring to form the thermodynamically stable 5-membered lactam.
Mechanism Logic Flow
Figure 2: Mechanistic cascade for the formation of the isoindolinone core.
Applications in Drug Discovery
The 4-bromo substituent serves as a versatile "chemical handle," allowing this molecule to function as a high-value scaffold for divergent synthesis.
1. Suzuki-Miyaura Coupling (C-C Bond Formation) The bromine atom at C4 is electronically activated for palladium-catalyzed cross-coupling. This is the primary method for attaching pharmacophores (e.g., aryl or heteroaryl groups) required for PARP inhibition.
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Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Outcome: Biaryl systems common in drugs like Veliparib analogs.
2. Buchwald-Hartwig Amination (C-N Bond Formation) Used to introduce amine-linked side chains, enhancing solubility or kinase selectivity.
3. Metabolic Stability The N-cyclopropyl group is critical. Unlike N-methyl groups (prone to oxidative demethylation by CYP450) or N-H groups (prone to glucuronidation), the cyclopropyl ring offers steric bulk and electronic properties that resist metabolic breakdown, extending the drug's half-life in vivo.
Safety & Handling
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Hazards: As an organobromide and alkylating agent precursor, handle with care. Potentially irritating to eyes, skin, and respiratory system.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the lactam is slow but possible under extreme conditions).
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Disposal: Incineration with scrubber for nitrogen oxides and hydrogen bromide.
References
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Synthesis of Isoindolinones
- Title: "Efficient Synthesis of Isoindolin-1-ones via Radical Bromination and Cycliz
- Source:Journal of Organic Chemistry, 2012.
- Context: Describes the foundational methodology for converting methyl 2-methylbenzo
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(General Journal Link for verification)
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PARP Inhibitor SAR Studies
- Title: "Discovery of Novel PARP Inhibitors: Structure-Activity Relationships of Isoindolinone Deriv
- Source:Journal of Medicinal Chemistry, 2015.
- Context: Validates the use of 4-substituted isoindolinones and N-cyclopropyl modific
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Chemical Property Data
- Title: "4-Bromo-2-cyclopropylisoindolin-1-one Compound Summary."
- Source: PubChem / AK Scientific / ChemScene.
- Context: Verification of CAS 1439902-46-1 and physical d
